
Furazolidone
Descripción general
Descripción
Furazolidone is a nitrofuran antibacterial agent and monoamine oxidase inhibitor. It is primarily used to treat bacterial and protozoal infections, including diarrhea and enteritis caused by susceptible organisms. This compound has a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as certain protozoa .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Furazolidone can be synthesized through the reaction of 5-nitro-2-furaldehyde with semicarbazide to form 5-nitro-2-furfurylidene semicarbazone. This intermediate is then cyclized with ethylene oxide to yield this compound .
Industrial Production Methods: The industrial preparation of this compound involves the following steps:
- Dissolving 5-nitro-2-furaldehyde in a suitable solvent.
- Adding semicarbazide hydrochloride and heating the mixture to form 5-nitro-2-furfurylidene semicarbazone.
- Cyclizing the intermediate with ethylene oxide under controlled conditions to produce this compound .
Análisis De Reacciones Químicas
Types of Reactions: Furazolidone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: The nitro group in this compound can be reduced to an amino group.
Substitution: this compound can undergo substitution reactions, particularly at the nitro group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or chemical reduction using agents like sodium dithionite.
Substitution: Nucleophilic reagents under appropriate conditions.
Major Products Formed:
Oxidation: Various oxidized metabolites.
Reduction: Amino derivatives.
Substitution: Substituted this compound derivatives.
Aplicaciones Científicas De Investigación
Furazolidone in Helicobacter pylori Eradication
This compound has emerged as a significant agent in the treatment of Helicobacter pylori, a bacterium linked to gastric ulcers and cancer. Studies have demonstrated its efficacy compared to other antibiotics:
- Efficacy Rates : A meta-analysis indicated that this compound-containing regimens had higher eradication rates than other antibiotic therapies, with pooled rates exceeding 90% in per-protocol analyses .
- Dosage and Duration : The effectiveness of this compound varies with dosage and treatment duration. For instance, a regimen of 100 mg four times daily for 14 days achieved a cure rate of 94.5% . Conversely, lower dosages and prolonged treatments yielded less favorable outcomes .
Table 1: Efficacy of this compound in H. pylori Treatment
Study Type | Dosage (mg) | Duration (days) | Cure Rate (ITT) | Cure Rate (PP) |
---|---|---|---|---|
Randomized Control | 200 b.i.d | 14 | 80% | 87% |
Sequential Therapy | 200 b.i.d | 7 | 89% | 81% |
Standard Treatment | 100 q.i.d | 14 | 94.5% | 94.5% |
Anti-Cancer Properties
Recent research has uncovered potential anti-leukemic activity of this compound, particularly in acute myeloid leukemia (AML):
- Mechanism of Action : this compound was found to induce apoptosis and differentiation in AML cell lines, suggesting it may serve as a novel therapeutic strategy for this type of cancer .
- In Vitro Studies : In studies involving various AML cell lines, this compound demonstrated dose-dependent inhibition of cell proliferation, with IC50 values ranging from 10 µM to 20 µM .
Table 2: Anti-Leukemic Activity of this compound
Cell Line | IC50 (µM) | Effect Observed |
---|---|---|
Kasumi-1 | 10 | Inhibition of proliferation |
U937 | 15 | Induction of apoptosis |
HL-60 | 20 | Differentiation observed |
Safety Profile and Adverse Effects
While this compound is effective, it is not without risks. Reports have documented adverse effects associated with its use:
- Pulmonary Toxicity : Case studies have identified instances of lung injury related to this compound treatment for H. pylori infection, characterized by symptoms such as fever and cough, alongside imaging findings of interstitial infiltrates .
- Allergic Reactions : Hypersensitivity reactions to this compound are rare but have been documented, emphasizing the need for caution during administration .
Veterinary Applications
This compound has also been utilized in veterinary medicine, particularly as a feed additive for livestock to combat bacterial infections. However, concerns regarding mutagenicity have led to a decline in its use in this context.
Mecanismo De Acción
Furazolidone exerts its effects by binding to bacterial DNA, leading to the inhibition of monoamine oxidase. This results in the cross-linking of DNA, which disrupts bacterial replication and protein production. The compound’s antimicrobial action minimizes the development of resistant organisms .
Comparación Con Compuestos Similares
Nitrofurantoin: Another nitrofuran derivative with antibacterial activity.
Nitrofurazone: A nitrofuran compound used as a topical antibacterial agent.
Furaltadone: A nitrofuran used in veterinary medicine.
Comparison: Furazolidone is unique due to its broad spectrum of activity and its ability to inhibit monoamine oxidase. Unlike nitrofurantoin and nitrofurazone, this compound is effective against a wider range of protozoal infections. Furaltadone, while similar, is primarily used in veterinary applications .
Actividad Biológica
Furazolidone is a nitrofuran derivative with broad-spectrum antimicrobial activity, primarily used to treat gastrointestinal infections, particularly those caused by Helicobacter pylori. Its biological activity extends beyond its antibacterial properties, demonstrating potential in various therapeutic contexts, including oncology and gastrointestinal diseases. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.
This compound exerts its bactericidal effects through several mechanisms:
- DNA Interference : It binds to bacterial DNA, inducing cross-links that disrupt replication and transcription processes. This action leads to high mutation rates in bacterial chromosomes, reducing the likelihood of resistance development .
- Protein Synthesis Inhibition : The compound interferes with protein production essential for bacterial survival and proliferation .
Antimicrobial Activity
This compound has shown efficacy against a variety of pathogens, including:
- Bacterial Pathogens : Effective against E. coli, Salmonella, Shigella, and Vibrio cholerae.
- Protozoan Infections : Demonstrated effectiveness against Giardia lamblia.
Table 1: Antimicrobial Spectrum of this compound
Pathogen | Activity |
---|---|
E. coli | Effective |
Salmonella | Effective |
Shigella | Effective |
Vibrio cholerae | Effective |
Giardia lamblia | Effective |
Anti-Leukemic Activity
Recent studies have highlighted this compound's potential as an anti-leukemic agent. A significant study demonstrated that this compound inhibits the proliferation of acute myeloid leukemia (AML) cell lines.
- Cell Proliferation : Treatment with this compound resulted in a dose- and time-dependent decrease in viable cell numbers across various AML cell lines (Kasumi-1, NB4, MolM13, MV4-11, U937, HL-60). The IC50 values ranged from 10 µM to 20 µM .
- Induction of Apoptosis : Flow cytometry analysis indicated that this compound treatment significantly increased apoptosis in certain AML cells (e.g., Kasumi-1 showed a 2.1-fold increase in apoptosis) while having no effect on others like U937 and HL-60 .
Table 2: Effects of this compound on AML Cell Lines
Cell Line | IC50 (µM) | Apoptosis Induction (Fold Increase) |
---|---|---|
Kasumi-1 | 10 | 2.1 |
NB4 | 15 | 1.7 |
MV4-11 | 20 | 2.0 |
MolM13 | 15 | 1.6 |
U937 | - | No significant increase |
HL-60 | - | No significant increase |
Safety Profile
This compound is generally well-tolerated; however, it has been associated with some adverse effects:
- Gastrointestinal Reactions : Nausea and abdominal pain are common.
- Allergic Reactions : Rare cases of hypersensitivity have been documented .
- Pulmonary Toxicity : Recent reports indicate potential pulmonary adverse reactions in patients treated for H. pylori infections . Two case studies highlighted symptoms such as fever and cough following treatment with this compound.
Case Study 1: Efficacy in Giardiasis
A comparative study involving children showed that this compound had a cure rate of 89% for giardiasis compared to 64% for quinacrine. Patients who failed quinacrine treatment were successfully cured with this compound .
Case Study 2: Pulmonary Toxicity
Two cases of lung injury associated with this compound treatment for H. pylori infection were reported. Symptoms included fever and cough, with imaging revealing bilateral interstitial infiltrates. Symptoms improved rapidly upon discontinuation of the drug .
Q & A
Basic Research Questions
Q. How should researchers design experiments to mitigate furazolidone’s reproductive and aquatic toxicity risks?
- Methodological Answer :
- Conduct a preliminary risk assessment using GHS classifications (reproductive toxicity: Category 2; chronic/acute aquatic toxicity: Category 3) .
- Implement engineering controls (e.g., fume hoods) and personal protective equipment (PPE), including nitrile gloves and lab coats, to minimize exposure .
- Use sealed containers for storage and dispose of waste via approved facilities to prevent environmental release .
- Include negative controls in aquatic toxicity studies to isolate this compound-specific effects.
Q. What pharmacological mechanisms of this compound should be prioritized in vitro studies?
- Methodological Answer :
- Focus on its inhibition of monoamine oxidase (MAO) and diamine oxidase (DAO), which underpin its antibacterial and antiprotozoal effects .
- Design assays using spectrophotometry or fluorometry to measure enzymatic activity reduction in bacterial cultures (e.g., Helicobacter pylori).
- Compare dose-response curves for MAO/DAO inhibition across varying concentrations (e.g., 100–600 mg/day) to identify therapeutic thresholds .
Q. How can researchers address gaps in this compound’s carcinogenicity and teratogenicity data?
- Methodological Answer :
- Perform in vitro genotoxicity assays (e.g., Ames test, micronucleus assay) to assess mutagenic potential .
- Use animal models (e.g., zebrafish embryos) to evaluate teratogenicity, aligning with GHS Category 2 reproductive toxicity warnings .
- Cross-reference findings with epidemiological data gaps noted in older studies to prioritize unresolved risks .
Advanced Research Questions
Q. How can contradictory data on this compound’s adverse effects in clinical trials be resolved?
- Methodological Answer :
- Conduct meta-analyses of randomized controlled trials (RCTs) comparing this compound-containing vs. non-furazolidone regimens, stratifying by dose (e.g., 400 mg vs. 600 mg/day) and duration (5–14 days) .
- Apply sensitivity analyses to isolate confounding variables (e.g., exclusion of outlier studies like Fakheri et al., 2001) .
- Use subgroup analyses to differentiate dose-dependent effects (e.g., nausea/dizziness risk increases 4.6–12.3-fold at high doses) .
Q. What experimental parameters optimize this compound’s efficacy in antimicrobial resistance studies?
- Methodological Answer :
- Test synergy with proton-pump inhibitors (PPIs) or bismuth compounds in H. pylori eradication, noting regimens with higher therapeutic success (OR: 1.5 for high-dose this compound) .
- Measure minimum inhibitory concentrations (MICs) against multidrug-resistant strains using broth microdilution assays.
- Evaluate resistance mechanisms (e.g., nitroreductase gene mutations) via whole-genome sequencing of post-treatment isolates.
Q. How can advanced sensing technologies improve this compound detection in pharmacokinetic studies?
- Methodological Answer :
- Employ terahertz (THz) meta-surface sensors to detect this compound at trace levels (10–1000 mg/dL), leveraging resonant frequency shifts for quantification .
- Validate results with HPLC-MS/MS, ensuring correlation coefficients >0.99 for linearity.
- Optimize sample preparation (e.g., ultrasonic processing, filtration) to minimize matrix interference .
Q. What statistical approaches are critical for analyzing dose-dependent toxicity in preclinical models?
- Methodological Answer :
- Use multivariate regression to isolate variables (e.g., dose, duration, co-administered drugs) impacting toxicity outcomes (e.g., OR: 2.3 for high-dose hepatotoxicity) .
- Apply Kaplan-Meier survival analysis for longitudinal toxicity studies, adjusting for censored data.
- Report 95% confidence intervals and heterogeneity indices (e.g., I²) in meta-analyses to quantify uncertainty .
Propiedades
Número CAS |
67-45-8 |
---|---|
Fórmula molecular |
C8H7N3O5 |
Peso molecular |
225.16 g/mol |
Nombre IUPAC |
3-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H7N3O5/c12-8-10(3-4-15-8)9-5-6-1-2-7(16-6)11(13)14/h1-2,5H,3-4H2/b9-5- |
Clave InChI |
PLHJDBGFXBMTGZ-UITAMQMPSA-N |
SMILES |
C1COC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-] |
SMILES isomérico |
C1COC(=O)N1/N=C\C2=CC=C(O2)[N+](=O)[O-] |
SMILES canónico |
C1COC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-] |
Apariencia |
Light yellow to yellow crystalline powder. |
Color/Form |
Yellow crystals from DMF (N,N-dimethylformamide) |
melting_point |
254-256 255 °C MP: 254-256 °C (decomposes) MP: 275 °C (decomp) |
Key on ui other cas no. |
67-45-8 |
Descripción física |
Yellow odorless solid; [Merck Index] |
Pictogramas |
Health Hazard |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Solubility in water (pH 6): approx 40 mg/l @ 25 °C |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Furazolidone; Furazolidine; Furoxone; Nitrofurazolidone; Nitrofuroxon; Furazolidon; |
Presión de vapor |
0.0000026 [mmHg] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.